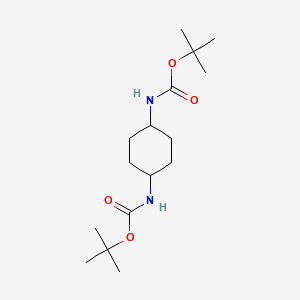

Di-tert-butyl cyclohexane-1,4-diyldicarbamate

CAS No.: 960071-19-6

Cat. No.: VC2681647

Molecular Formula: C16H30N2O4

Molecular Weight: 314.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 960071-19-6 |

|---|---|

| Molecular Formula | C16H30N2O4 |

| Molecular Weight | 314.42 g/mol |

| IUPAC Name | tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate |

| Standard InChI | InChI=1S/C16H30N2O4/c1-15(2,3)21-13(19)17-11-7-9-12(10-8-11)18-14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20) |

| Standard InChI Key | ZHIXCBSHVXPTET-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C |

Introduction

Physical and Chemical Properties

Di-tert-butyl cyclohexane-1,4-diyldicarbamate possesses distinct physical and chemical properties that define its behavior in various chemical reactions and applications. A comprehensive understanding of these properties is essential for researchers working with this compound.

Table 1: Key Physical and Chemical Properties of Di-tert-butyl cyclohexane-1,4-diyldicarbamate

The chemical reactivity of this compound is largely determined by the presence of the carbamate functional groups. The tert-butyl groups provide steric hindrance that can influence reaction pathways and selectivity. The carbamate groups can undergo various transformations including hydrolysis, aminolysis, and thermal decomposition under appropriate conditions.

The compound exhibits characteristic reactivity patterns associated with carbamates, including nucleophilic substitution at the carbonyl carbon and elimination reactions. The tert-butyl groups can be cleaved under acidic conditions, making this compound useful as a protecting group in organic synthesis where selective deprotection is required.

Structural Characteristics

The structural characteristics of Di-tert-butyl cyclohexane-1,4-diyldicarbamate are central to understanding its chemical behavior and applications. X-ray crystallography studies have provided valuable insights into the three-dimensional arrangement of this molecule.

In crystal structures, the molecule can be disposed about a twofold crystallographic axis. The cyclohexane ring typically adopts a chair conformation, which is the most stable arrangement for six-membered rings. The methylcarbamic acid tert-butyl ester groups extend from the cyclohexane ring, forming a V-shaped molecule in which the NH groups point in opposite directions .

This particular arrangement facilitates the formation of hydrogen-bonded ladders that extend along the crystallographic c direction via N-H···O hydrogen-bond pairs. When viewed along the c axis, these hydrogen-bonded ladders arrange themselves in a close-packed manner, with the V-shaped structures all pointing in the same direction .

The structural features of this compound, particularly the positioning of the carbamate groups and the resulting hydrogen bonding capabilities, contribute significantly to its potential applications in supramolecular chemistry and crystal engineering. The predictable hydrogen bonding patterns make it useful for designing specific molecular architectures.

Additionally, the conformational rigidity of the cyclohexane ring, combined with the directionality imposed by the 1,4-substitution pattern, creates a molecule with well-defined spatial characteristics. This structural predictability is advantageous for applications requiring precise molecular orientation, such as in the design of chiral catalysts or molecular recognition systems.

Synthesis Methods

Several synthetic routes have been developed for the preparation of Di-tert-butyl cyclohexane-1,4-diyldicarbamate, with variations depending on the specific starting materials and desired stereochemistry of the product.

Standard Carbamate Formation

The most common synthesis method involves the reaction of tert-butyl carbamate with a cyclohexylamine derivative. This reaction is typically conducted in the presence of a base such as sodium hydride or potassium carbonate, and in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

The reaction proceeds through nucleophilic addition of the amine to the carbonyl carbon, followed by elimination to form the carbamate linkage. The base serves to deprotonate the amine, enhancing its nucleophilicity and facilitating the reaction.

From Di-tert-butyl Dicarbonate

Another synthetic approach utilizes di-tert-butyl dicarbonate (Boc₂O) as the source of the tert-butoxycarbonyl group. In one documented procedure, a reaction of (1S,2S)-1,2-diphenyl-1,2-ethylenediamine-L-tartaric acid with di-tert-butyl dicarbonate in a mixture of ethanol and potassium carbonate solution yielded the desired product with high efficiency .

Specifically, (1S,2S)-1,2-diphenyl-1,2-ethylenediamine-L-tartaric acid (1.6 g, 4.41 mmol) was dissolved in 1M K₂CO₃ (20 ml). A solution of di-tert-butyl dicarbonate (2.77 g, 12.7 mmol) in ethanol (40 ml) was added, and the mixture was stirred at room temperature for 17 hours. After solvent removal and dissolution in water, the product was obtained as a pale-yellow precipitate with a 94% yield .

Stereochemical Considerations

The synthesis of stereochemically defined versions of the compound requires careful control of reaction conditions and selection of appropriate starting materials. Different stereoisomers, such as the (1R,2R) or (1R,4R) configurations, can be prepared by choosing the appropriate stereospecific starting materials .

These synthetic methods allow for the preparation of Di-tert-butyl cyclohexane-1,4-diyldicarbamate with controlled stereochemistry, which is crucial for applications in asymmetric synthesis and chiral molecular recognition systems.

Applications in Organic Chemistry

Di-tert-butyl cyclohexane-1,4-diyldicarbamate finds diverse applications across multiple domains of organic chemistry, ranging from polymer synthesis to biomedical applications.

Role in Polymer Chemistry

One of the most significant applications of Di-tert-butyl cyclohexane-1,4-diyldicarbamate is in the synthesis of polyurethanes (PUs) and polyureas (PUs) without the need for toxic isocyanates. Traditional polyurethane synthesis typically involves isocyanates, which pose significant health and environmental concerns. Di-tert-butyl cyclohexane-1,4-diyldicarbamate offers an isocyanate-free approach to polymer synthesis .

In these applications, the compound reacts with amines to form high molecular weight polymers with desirable mechanical properties. The resulting materials are suitable for various applications including coatings and adhesives.

Research has shown that di-tert-butyl dicarbamates (such as Di-tert-butyl cyclohexane-1,4-diyldicarbamate) exhibit higher reactivity compared to dimethyl carbamates, making them promising alternatives for practical applications in polymer synthesis. The tert-butyl groups enhance the reactivity of the carbamate functionality, enabling more efficient polymer formation under milder conditions .

Biomedical Applications

Di-tert-butyl cyclohexane-1,4-diyldicarbamate has potential applications in biomedical fields. Its ability to be incorporated into biocompatible polymers makes it interesting for drug delivery systems, where controlled release properties are essential.

Additionally, derivatives of this compound may exhibit antibacterial properties. Research has suggested that certain carbamates can function as efflux pump inhibitors, potentially enhancing the efficacy of antibiotics against resistant bacterial strains.

The biocompatibility of polymers derived from this compound, combined with their tunable physical properties, makes them promising candidates for various biomedical applications including tissue engineering scaffolds, biomedical implants, and controlled drug release systems.

Material Science Applications

In material science, Di-tert-butyl cyclohexane-1,4-diyldicarbamate contributes to the development of coatings and adhesives with enhanced performance characteristics. The polymer materials derived from this compound often exhibit excellent adhesion properties and form durable films, which are essential characteristics for high-performance coatings.

Furthermore, this compound plays a role in the development of thermoplastic elastomers (TPEs), which combine the elasticity of rubber with the processability of plastics. These materials have applications in numerous industries including automotive, construction, and consumer products.

The unique structural features of Di-tert-butyl cyclohexane-1,4-diyldicarbamate-based polymers, particularly their ability to form hydrogen bonding networks, contribute to the mechanical strength and thermomechanical properties of the resulting materials.

Research Findings and Crystal Structure

Detailed research on Di-tert-butyl cyclohexane-1,4-diyldicarbamate has provided significant insights into its crystal structure and molecular packing arrangements, which influence its macroscopic properties and applications.

X-ray crystallography studies have revealed that in the crystalline state, the compound forms interesting supramolecular structures. Specifically, the molecule forms hydrogen-bonded ladders that extend along specific crystallographic directions. These ladders are formed via N-H···O hydrogen-bond pairs, creating a regular pattern of molecular association .

When viewed along certain crystallographic axes, these hydrogen-bonded ladders arrange themselves in a close-packed manner. The V-shaped molecules align in the same direction, creating a highly ordered crystalline arrangement . This packing arrangement contributes to the physical properties of the crystalline material, including its melting point and solubility characteristics.

Furthermore, research has indicated that compounds like Di-tert-butyl cyclohexane-1,4-diyldicarbamate, with their two chiral centers and amidic hydrogen atoms, are appealing intermediates for the synthesis of more complex structures. These structures may have applications in enantioselective recognition systems, where the ability to discriminate between enantiomers of a racemic mixture is crucial .

The synthesis of new chiral receptors represents a major challenge in chemistry, as it is difficult to predict all factors contributing to the binding process between a host and a guest in solution. Compounds like Di-tert-butyl cyclohexane-1,4-diyldicarbamate offer promising starting points for developing such systems due to their well-defined stereochemistry and functional group arrangement .

Comparison with Related Compounds

To better understand the unique properties and applications of Di-tert-butyl cyclohexane-1,4-diyldicarbamate, it is valuable to compare it with structurally related compounds.

Table 2: Comparison of Di-tert-butyl cyclohexane-1,4-diyldicarbamate with Related Compounds

One notable difference between Di-tert-butyl cyclohexane-1,4-diyldicarbamate and its 1,2-substituted analog (Di-tert-butyl N,N'-(cyclohexane-1,2-diyl)dicarbamate) is in their molecular geometry and hydrogen bonding patterns. While both compounds can form hydrogen-bonded networks, the different substitution patterns lead to distinct supramolecular architectures .

Compared to aliphatic analogs like Di-tert-butyl butane-1,4-diyldicarbamate, the cyclohexane derivative offers greater conformational rigidity, which can be advantageous for applications requiring defined spatial arrangements of functional groups .

The presence of the tert-butyl groups in Di-tert-butyl cyclohexane-1,4-diyldicarbamate, as opposed to methyl groups in dimethyl carbamate analogs, significantly enhances reactivity in polymer synthesis applications. This increased reactivity makes tert-butyl carbamates more suitable for practical applications in polymer chemistry where efficient reactions under mild conditions are desirable .

Future Research Directions

Research on Di-tert-butyl cyclohexane-1,4-diyldicarbamate continues to evolve, with several promising directions for future investigation. Based on current knowledge and trends, the following areas represent important opportunities for advancing our understanding and applications of this compound.

Enhancing the reactivity of Di-tert-butyl cyclohexane-1,4-diyldicarbamate through catalyst development could further improve its utility in polymer synthesis. New catalytic systems that can accelerate reactions while maintaining selectivity would make these compounds even more attractive alternatives to isocyanates in industrial applications .

Exploring the potential of Di-tert-butyl cyclohexane-1,4-diyldicarbamate in asymmetric synthesis represents another promising research direction. The compound's well-defined stereochemistry makes it a potential chiral auxiliary or building block for the synthesis of enantiomerically pure compounds .

Development of novel drug delivery systems based on polymers derived from Di-tert-butyl cyclohexane-1,4-diyldicarbamate could leverage the biocompatibility and controlled degradation properties of these materials. Research into the encapsulation efficiency, release kinetics, and in vivo performance of such systems would be valuable for advancing biomedical applications.

Investigation of the mechanical properties and durability of coatings and adhesives based on Di-tert-butyl cyclohexane-1,4-diyldicarbamate-derived polymers would help optimize these materials for specific industrial applications. Studies on adhesion strength, chemical resistance, and aging behavior would provide valuable insights for material scientists and engineers.

Computational modeling of the reactivity and properties of Di-tert-butyl cyclohexane-1,4-diyldicarbamate could accelerate the discovery of new applications and optimize reaction conditions. Advanced simulation techniques could help predict structure-property relationships and guide experimental work more efficiently.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume